molecular formula C14H14N2O2 B2758490 2-(morpholine-4-carbonyl)quinoline CAS No. 78224-46-1

2-(morpholine-4-carbonyl)quinoline

Cat. No.: B2758490
CAS No.: 78224-46-1
M. Wt: 242.278
InChI Key: UFSHEHQPBZNEBK-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)quinoline is a synthetically versatile quinoline derivative of significant interest in medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities. This compound features a morpholine ring linked directly to the quinoline core via a carbonyl group, a structural motif present in several biologically active classes of molecules. Research into closely related analogs has demonstrated their potential as key intermediates and final targets in developing novel therapeutic agents. For instance, quinoline-4-carboxamide derivatives have been identified as potent antiplasmodial agents with a novel mechanism of action, inhibiting translation elongation factor 2 (PfEF2), and have shown excellent oral efficacy in malaria mouse models . Furthermore, structurally similar quinolone and quinoline-2-carboxylic acid amides have been synthesized as part of programs to discover potent 5HT1B receptor antagonists, highlighting the relevance of this chemotype in neuroscience research . The morpholine-carbonyl-quinoline architecture contributes to molecular properties that can be optimized for improved potency and pharmacokinetic profiles. This compound is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

morpholin-4-yl(quinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(16-7-9-18-10-8-16)13-6-5-11-3-1-2-4-12(11)15-13/h1-6H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSHEHQPBZNEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(morpholine-4-carbonyl)quinoline can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with morpholine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction results in the substitution of chlorine with morpholine, forming 2-(morpholin-4-yl)quinoline-3-carbaldehyde .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(morpholine-4-carbonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(morpholine-4-carbonyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(morpholine-4-carbonyl)quinoline involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The morpholine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Position Key Functional Groups Biological Activity/Application Stability/Solubility Reference
2-(Morpholine-4-carbonyl)quinoline 2 Quinoline, morpholine, carbonyl Under investigation (anticancer, antimicrobial) Likely polar; stability data pending
4-(Morpholinylcarbonyl)quinoline derivatives 4 Quinoline, morpholine, carbonyl Antibacterial (e.g., Staphylococcus aureus) Stable in organic solvents
2-(4-Methoxyphenyl)-4-morpholinoquinoline 2, 4 Quinoline, morpholine, methoxyphenyl Anticancer (HCT-116, MCF-7 cell lines) Moderate solubility in DMSO
2-Thienyl/morpholinylcarbonylquinoline 2, 4 Quinoline, thienyl, morpholine Antifungal, trypanocidal Sensitive to light/moisture
2-Phenylquinoline-4-carboxamide derivatives 2, 4 Quinoline, phenyl, carboxamide TRPV1/MCH1R antagonism High thermal stability

Positional Isomerism and Bioactivity

  • Position 2 vs. 4 Substitution: 2-Substituted analogs (e.g., 2-(4-methoxyphenyl)-4-morpholinoquinoline) exhibit enhanced anticancer activity against HCT-116 and MCF-7 cell lines compared to 4-substituted derivatives, likely due to improved target binding from the planar quinoline-morpholine alignment . 4-Substituted analogs (e.g., 7-chloro-8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline) show stronger antibacterial activity, attributed to the carbonyl group’s orientation favoring bacterial membrane penetration .

Functional Group Impact

  • Carbonyl vs. Direct Morpholine Attachment: The carbonyl linker in this compound increases hydrogen-bonding capacity compared to direct C-N bonds (e.g., 4-morpholinoquinoline), enhancing interactions with protease targets . Thienyl/morpholinyl hybrids (e.g., 2-(5-chloro-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline) display dual antifungal and trypanocidal activity, leveraging the electron-rich thienyl group for redox interactions .

Anticancer Potential

  • Mechanism: Quinoline-morpholine hybrids inhibit topoisomerase II and tubulin polymerization. For example, 2-(4-methoxyphenyl)-4-morpholinoquinoline (CID 45051286) shows IC50 values of 1.2–3.8 µM against HCT-116 cells .
  • SAR Insights : Substitution at position 2 with electron-withdrawing groups (e.g., carbonyl) enhances cytotoxicity compared to electron-donating groups (e.g., methoxy) .

Antimicrobial Activity

  • 4-Morpholinylcarbonyl derivatives (e.g., 7-chloro-8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline) exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus, outperforming non-carbonyl analogs .

Drug-Likeness

  • Lipinski’s Rule: this compound (MW ~300–350) adheres to Lipinski’s criteria (logP <5, H-bond donors/acceptors ≤5/10), suggesting oral bioavailability .

Q & A

Basic: What synthetic routes are commonly employed for 2-(morpholine-4-carbonyl)quinoline?

Answer:
The synthesis typically involves coupling morpholine-4-carboxylic acid to a quinoline scaffold. A standard approach includes:

Activation of the carboxylic acid : Use coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous DMF, as seen in analogous quinoline-4-carboxamide syntheses .

Amide bond formation : React the activated intermediate with the quinoline amine under basic conditions (e.g., N-methylmorpholine, NMM) at room temperature. This method achieves moderate yields (~59%) .

Purification : Column chromatography (e.g., C18 reverse-phase columns with MeCN/H2O gradients) ensures purity .

Advanced: How can researchers optimize reaction yields during synthesis?

Answer:
Key variables include:

  • Catalyst selection : Transition-metal catalysts (e.g., RuO₂·H2O) improve oxidation steps in precursor synthesis, as demonstrated in morpholine-containing quinoline derivatives .
  • Solvent systems : Mixed solvents like CCl₄/MeCN enhance solubility and stability of intermediates .
  • Temperature control : Reactions performed under reflux (e.g., water-mediated conditions) increase efficiency for cyclization steps .
  • Workup protocols : Precipitation and vacuum drying reduce degradation of sensitive intermediates .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns and morpholine integration .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC (e.g., Zorbax SB-C18 column) assesses purity (>95%) .

Advanced: How should researchers address contradictory data in reported biological activities?

Answer:
Contradictions (e.g., EZH2 inhibition vs. antimicrobial activity) can arise from:

  • Assay variability : Standardize cell lines (e.g., HCT116 for cancer studies) and bacterial strains .
  • Structural analogs : Compare similarity indices (e.g., fluorinated vs. chlorinated derivatives; see Table 1) .
  • Dose-response curves : Validate IC₅₀ values across multiple replicates to ensure reproducibility .

Table 1: Similarity indices of quinoline derivatives

CompoundSimilarity Index
4-Chloro-8-fluoro-2-methylquinoline0.94
6-Bromo-4-chloro-8-fluoroquinoline0.86

Basic: What are the common chemical reactions involving this compound?

Answer:

  • Oxidation : Potassium permanganate (KMnO₄) under acidic conditions modifies the quinoline ring .
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols .
  • Substitution : Halogenation (e.g., Cl₂ with FeCl₃) introduces functional groups for further derivatization .

Advanced: How can structure-activity relationship (SAR) studies guide modifications?

Answer:

  • Morpholine substitution : Thiomorpholine analogs increase lipophilicity, enhancing blood-brain barrier penetration .
  • Quinoline fluorination : 6-Fluoro substitution improves antimicrobial potency by 3-fold compared to non-fluorinated analogs .
  • Carboxylic acid derivatization : Esterification (e.g., methyl esters) improves metabolic stability in vivo .

Basic: What are the stability considerations for storage and handling?

Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the morpholine-carbonyl bond .
  • Light sensitivity : Protect from UV exposure to avoid quinoline ring degradation .

Advanced: How to design experiments to evaluate its mechanism of action in cancer?

Answer:

  • Epigenetic profiling : ChIP-seq to assess histone H3K27me3 levels post-treatment (EZH2 inhibition) .
  • Transcriptomics : RNA-seq identifies downstream gene expression changes (e.g., tumor suppressors) .
  • In vivo models : Xenograft studies in mice with pharmacokinetic monitoring (T₁/₂, Cₘₐₓ) .

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